Buserelin Buserelin Buserelin acetate is an organic molecular entity.
Buserelin is a synthetic peptide analog of the luteinizing hormone-releasing hormone (LHRH) agonist, which stimulates the pituitary gland's gonadotrophin-releasing hormone receptor (GnRHR). It is used in prostate cancer treatment.
Buserelin is a synthetic analog of gonadotropin-releasing hormone (GnRH). Buserelin binds to and activates pituitary gonadotropin releasing hormone (GnRH) receptors. Prolonged administration of buserelin results in sustained inhibition of gonadotropin production, suppression of testicular and ovarian steroidogenesis, and reduced levels of circulating gonadotropin and gonadal steroids. Buserelin is more potent that GnRH. (NCI04)
A potent synthetic analog of GONADOTROPIN-RELEASING HORMONE with D-serine substitution at residue 6, glycine10 deletion, and other modifications.
See also: Buserelin (has active moiety).
Brand Name: Vulcanchem
CAS No.: 57982-77-1
VCID: VC21336212
InChI: InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1
SMILES: CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Molecular Formula: C62H90N16O15
Molecular Weight: 1299.5 g/mol

Buserelin

CAS No.: 57982-77-1

Cat. No.: VC21336212

Molecular Formula: C62H90N16O15

Molecular Weight: 1299.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Buserelin - 57982-77-1

CAS No. 57982-77-1
Molecular Formula C62H90N16O15
Molecular Weight 1299.5 g/mol
IUPAC Name acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Standard InChI InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1
Standard InChI Key PYMDEDHDQYLBRT-DRIHCAFSSA-N
Isomeric SMILES CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O
SMILES CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Canonical SMILES CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Appearance Solid powder

Chemical Structure and Properties

Buserelin is a synthetic nonapeptide created through specific amino acid substitutions of the natural GnRH molecule. The substitution of glycine in position 6 by D-serine, and glycinamide in position 10 by ethylamide, creates a compound with significantly enhanced biological activity . These modifications result in a 20 to 170-fold increase in potency compared to natural GnRH and provide extended duration of action .

Table 1: Key Physicochemical Properties of Buserelin

PropertyDescription
Chemical FormulaC62H90N16O15 (acetate salt)
Molecular Weight1299.5 g/mol (acetate salt)
Physical FormWater-soluble peptide
Protein BindingApproximately 15%
Brand NamesSuprefact, Suprecur
ClassificationBiotech, Protein-Based Therapy, Hormone/Peptide
Regulatory StatusApproved, Investigational

Mechanism of Action

Buserelin functions as an agonist of the gonadotropin-releasing hormone receptor (GnRHR), demonstrating a biphasic effect pattern . The compound interacts with specific target receptors including:

Initial Stimulatory Phase

Upon initial administration, Buserelin strongly stimulates the pituitary gland's gonadotropin-releasing hormone receptor, leading to enhanced release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . This stimulatory effect results in a temporary increase in gonadal steroid production, with increases in plasma LH and FSH levels persisting for approximately 7 hours .

Chronic Suppressive Phase

With continued administration, Buserelin induces desensitization of the GnRH receptor . Unlike natural GnRH, which is released in pulsatile fashion maintaining receptor sensitivity, continuous exposure to Buserelin leads to receptor downregulation . This results in sustained inhibition of gonadotropin production and subsequent suppression of gonadal steroidogenesis .

The suppressive effect is profound—approximately 95% reduction in testosterone levels in males and 95% reduction in estradiol levels in females . Progesterone levels in females fall to less than 1 ng/ml (compared to normal luteal phase values of approximately 10-20 ng/ml) . This hypoestrogenic or hypogonadal state forms the basis for most therapeutic applications of Buserelin.

Pharmacokinetics

The pharmacokinetic profile of Buserelin contributes significantly to its clinical utility across various administration routes.

Absorption

Buserelin demonstrates approximately 70% bioavailability after subcutaneous injection . While oral bioavailability is poor due to enzymatic degradation, nasal administration allows sufficient absorption through the nasal mucosa to achieve therapeutic plasma levels .

Distribution

In circulation, Buserelin exists predominantly in its intact, active form . The compound accumulates preferentially in the liver and kidneys, as well as in the anterior pituitary lobe—its primary biological target .

Metabolism and Elimination

Buserelin undergoes metabolism via specific peptidases (pyroglutamyl peptidase and chymotrypsin-like endopeptidase) in the liver, kidneys, and gastrointestinal tract . Within the pituitary gland, inactivation occurs through membrane-located enzymes .

Therapeutic Applications

Buserelin has established roles across multiple medical specialties, leveraging its ability to create a reversible suppression of gonadal function.

Oncology Applications

Buserelin demonstrates significant efficacy in hormone-responsive cancers:

Prostate Cancer

In advanced hormone-sensitive prostate cancer, Buserelin provides efficacy comparable to surgical orchidectomy or high-dose estrogen therapy with a more favorable adverse effect profile . By suppressing testosterone production, Buserelin creates a medical castration state that inhibits androgen-dependent tumor growth .

During initial treatment, combining Buserelin with antiandrogens helps mitigate the temporary testosterone surge that occurs before sustained hormonal suppression .

Breast Cancer

Buserelin shows promise in hormone-sensitive premenopausal breast cancer, where ovarian suppression provides therapeutic benefit .

Reproductive Medicine Applications

Buserelin is utilized in assisted reproduction to induce a state of reversible hypogonadotropism before administration of exogenous gonadotrophins . This strategy enhances the efficiency of in vitro fertilization programs and improves outcomes in certain infertility treatments, particularly those associated with polycystic ovary syndrome and other conditions with underlying ovarian dysfunction .

Initial studies have also explored potential applications as a female contraceptive when administered intermittently in conjunction with a progestogen .

Pediatric Applications

Buserelin represents a first-line treatment for central precocious puberty . By suppressing premature activation of the hypothalamic-pituitary-gonadal axis, Buserelin delays puberty progression, allowing for more age-appropriate development.

Novel Research Developments

Recent research continues to expand the therapeutic potential of Buserelin into new applications.

Veterinary and Reproductive Technology

A recent study (2024) examined the effect of adding Buserelin acetate to boar semen on reproductive outcomes in gilts . The research investigated three experimental groups:

  • Control: Standard insemination protocol

  • Treatment 1: Addition of 5 μg (1.25 mL) of Buserelin acetate to semen

  • Treatment 2: Addition of 10 μg (2.5 mL) of Buserelin acetate to semen

Adverse Effects

The side effect profile of Buserelin is generally favorable compared to alternative treatments for conditions such as prostate cancer.

Pharmacological Comparison

Buserelin belongs to a class of GnRH agonists, each with specific pharmacological characteristics that influence clinical application.

Table 5: Comparison of Buserelin with Other GnRH Agonists

ParameterBuserelinLeuprolideGoserelinTriptorelin
Potency vs. Natural GnRH20-170× greater15-150× greater100× greater100× greater
Available FormulationsNasal spray, SC injectionSC injection, depotSC implantSC/IM injection, depot
Administration FrequencyDaily (nasal), Variable (SC)Monthly, 3-monthlyMonthly, 3-monthlyMonthly, 3-monthly
Primary ApplicationsProstate cancer, Endometriosis, IVF protocolsProstate cancer, EndometriosisProstate cancer, Breast cancer, EndometriosisProstate cancer, Endometriosis

Clinical Guidelines and Dosing

Buserelin is administered through different routes depending on the clinical indication and desired pharmacological effect.

Standard Dosing Regimens

For prostate cancer, the typical regimen involves initial dose of 500 μg subcutaneously every 8 hours for 7 days, followed by 200 μg daily . Alternatively, intranasal administration at 400 μg six times daily can be employed .

For endometriosis, intranasal Buserelin at 400 μg three times daily for 6 months represents a common therapeutic approach .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator